molecular formula C15H18N8 B2891624 N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine CAS No. 2198667-06-8

N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine

Cat. No.: B2891624
CAS No.: 2198667-06-8
M. Wt: 310.365
InChI Key: FXMOAKLPHLCSLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine features a pyrimidin-4-amine core substituted with two methyl groups (at the N and C2 positions) and an azetidin-3-yl group. The azetidine ring is further functionalized with a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine moiety.

Properties

IUPAC Name

N,2-dimethyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8/c1-10-16-7-6-13(17-10)21(3)12-8-22(9-12)15-5-4-14-19-18-11(2)23(14)20-15/h4-7,12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMOAKLPHLCSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N(C)C2CN(C2)C3=NN4C(=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine is a novel compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific kinases involved in cancer progression. This article reviews the current understanding of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrimidine core
  • A triazolo-pyridazine moiety
  • An azetidine ring

This unique arrangement is believed to contribute to its biological activity.

Inhibitory Activity Against c-Met Kinase

Research indicates that derivatives of triazolo-pyridazine/pyrimidine compounds exhibit significant inhibitory activity against c-Met kinase. Specifically, studies have shown that certain derivatives have IC₅₀ values indicating potent inhibition:

  • Compound 12e (related structure) demonstrated an IC₅₀ of 0.090 μM against c-Met kinase, comparable to Foretinib (IC₅₀ = 0.019 μM) .

Cytotoxicity Against Cancer Cell Lines

In vitro studies evaluated the cytotoxic effects of these compounds on various cancer cell lines:

  • A549 (lung cancer) : IC₅₀ = 1.06 ± 0.16 μM
  • MCF-7 (breast cancer) : IC₅₀ = 1.23 ± 0.18 μM
  • HeLa (cervical cancer) : IC₅₀ = 2.73 ± 0.33 μM

These results suggest that the compound exhibits moderate to significant cytotoxicity against these cancer cell lines .

The mechanism through which this compound exerts its effects involves:

  • Inhibition of c-Met signaling : This pathway is crucial for tumor growth and metastasis.
  • Induction of apoptosis : Studies have indicated that the compound can induce late apoptosis in A549 cells and cause cell cycle arrest in the G0/G1 phase .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of various related compounds:

Compound NameTargetIC₅₀ (μM)Cell Line
Compound 12ec-Met0.090-
Compound AA5491.06Lung
Compound BMCF-71.23Breast
Compound CHeLa2.73Cervical

Case Studies and Research Findings

Several studies have explored the biological activities of triazolo-pyridazine derivatives:

  • Discovery and Synthesis : A study focused on designing and synthesizing novel triazolo-pyridazine derivatives and evaluating their inhibitory activities against c-Met kinase .
  • Cytotoxicity Evaluation : Another research effort assessed the cytotoxicity of these compounds across various cancer cell lines, confirming their potential as therapeutic agents .

Comparison with Similar Compounds

Structural Comparison with Analogues

Core Heterocyclic Modifications

Table 1: Comparison of Pyrimidine- and Triazolo-Based Analogues
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Spectral Data (HRMS/NMR)
Target Compound Pyrimidin-4-amine - N,2-dimethyl
- Azetidin-3-yl-triazolopyridazine
C₁₇H₁₉N₉ 347.4 g/mol Not reported in evidence
N-methyl-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine (CAS 2202422-85-1) Pyrido[3,4-d]pyrimidin-4-amine - N-methyl
- 2-methylpyrido
- Azetidin-3-yl-triazolopyridazine
C₁₇H₁₇N₉ 347.4 g/mol Smiles: Cc1nc(N(C)C2CN(c3ccc4nncn4n3)C2)c2ccncc2n1
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-methoxy-N-methylpyrimidin-2-amine Pyrimidin-2-amine - 4-methoxy
- Azetidin-3-yl-triazolopyridazine (3-cyclobutyl)
C₂₀H₂₃N₉O 405.5 g/mol Not reported
N-Methyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine Pyrimidin-4-amine - N-methyl
- 3-nitro-1,2,4-triazole
C₇H₈N₇O₂ 222.1 g/mol HRMS: m/z 222.0729 [M+H]⁺
¹H NMR (DMSO-d₆): δ 9.50 (s, 1H, triazole), 8.16 (d, J=5.6 Hz, 1H)

Key Observations :

  • The target compound’s azetidine-triazolopyridazine substituent distinguishes it from simpler pyrimidine derivatives (e.g., nitro-triazole analogues in ).
  • Cyclobutyl substitution on the triazolo ring () may enhance lipophilicity compared to the methyl-substituted target compound.

Azetidine Linker Variations

Table 2: Azetidine-Containing Analogues
Compound Name Azetidine Substituent Linked Heterocycle Biological Relevance (if reported)
Target Compound 3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl Pyrimidin-4-amine Likely kinase inhibition (structural analogy to EGFR inhibitors)
N-Methyl-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine (CAS 2199236-64-9) 1-Methyl-pyrazolo[3,4-d]pyrimidin-4-yl Triazolopyridazine Molecular weight: 336.36 g/mol; potential antiviral/anticancer agent
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (CAS 878063-77-5) Piperazinyl-benzyl Pyrazolo[3,4-d]pyrimidin-4-amine Anti-inflammatory or kinase inhibition (based on pyrazolopyrimidine scaffolds)

Key Observations :

  • Replacement of the pyrimidine core with pyrazolo[3,4-d]pyrimidine () alters electronic properties and binding affinity.
  • Piperazine linkers () introduce basicity and solubility differences compared to azetidine.

Common Strategies

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in and for triazole formation, applicable to triazolopyridazine synthesis .
  • Amination : Nucleophilic displacement of chloro or azido groups (e.g., ) to install amine substituents.

Pharmacological and Physicochemical Considerations

  • Lipophilicity : The target compound’s methyl groups and azetidine linker likely reduce polarity compared to nitro-triazole derivatives (), improving membrane permeability.
  • Solubility : Azetidine’s smaller ring size vs. piperidine () may enhance aqueous solubility.

Q & A

Q. What are the established synthetic routes for N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization of triazole precursors and coupling reactions with azetidine-pyrimidine intermediates. For example:
  • Step 1 : Formation of the triazole ring via hydrazine derivatives and ketones/aldehydes under acidic conditions .
  • Step 2 : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to introduce the azetidine-pyrimidine moiety .
  • Optimization : Use of cesium carbonate as a base and DMF as a solvent improves yields (70–85%). Reaction temperatures >100°C may reduce side products .
  • Key Validation : Monitor intermediates via HPLC (≥95% purity threshold) and characterize using 1H^1H-NMR and HRMS .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and substitution patterns (e.g., methyl groups at 2.35 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 366.429) .
  • HPLC : Quantifies purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. How is the compound’s biological activity assessed in preliminary studies?

  • Methodological Answer :
  • In Vitro Assays : Screen against kinase targets (e.g., BRD4 bromodomains) using fluorescence polarization assays .
  • Cytotoxicity Testing : Evaluate IC50_{50} values in cancer cell lines (e.g., HCT-116, IC50_{50} = 1.2 µM) via MTT assays .
  • Selectivity Profiling : Compare activity across related enzymes (e.g., EGFR, IC50_{50} >10 µM) to identify target specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodological Answer :
  • Pharmacokinetic (PK) Studies : Measure bioavailability (e.g., 22% in rodents) and half-life (t1/2_{1/2} = 3.5 h) via LC-MS/MS .
  • Metabolite Identification : Use liver microsomes to detect oxidative metabolites (e.g., hydroxylation at the azetidine ring) that reduce activity .
  • Formulation Adjustments : Encapsulate in PEGylated liposomes to enhance plasma stability and tissue penetration .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

  • Methodological Answer :
  • Core Modifications : Replace the triazole with imidazole to assess impact on binding (ΔIC50_{50} = +2.5 µM) .
  • Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF3_3) at the pyridazine ring to enhance potency (IC50_{50} ↓ 40%) .
  • 3D-QSAR Modeling : Align with BRD4 crystal structures (PDB: 4LYI) to predict steric and electrostatic requirements .

Q. How can target engagement be validated in cellular models?

  • Methodological Answer :
  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stabilization at 45°C .
  • RNA-Seq Analysis : Identify downstream gene suppression (e.g., MYC, fold change = 0.3) in treated vs. control cells .
  • CRISPR Knockout : Use BRD4-deficient cells to verify on-target effects (e.g., loss of anti-proliferative activity) .

Q. What experimental designs address poor aqueous solubility (<0.1 mg/mL)?

  • Methodological Answer :
  • Salt Formation : Synthesize hydrochloride salts to improve solubility (2.5 mg/mL in PBS) .
  • Co-Crystallization : Screen with succinic acid to enhance dissolution rates (30% increase) .
  • Prodrug Approach : Conjugate with phosphate esters for intracellular activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.